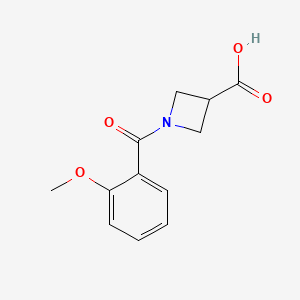

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid

Description

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring fused with a carboxylic acid group at the 3-position and a 2-methoxybenzoyl substituent at the 1-position. Azetidines, four-membered nitrogen-containing rings, are increasingly utilized in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate pharmacokinetic properties.

Propriétés

IUPAC Name |

1-(2-methoxybenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)11(14)13-6-8(7-13)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYCTSUENDPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, a carboxylic acid group, and a methoxybenzoyl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 233.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be understood through its interaction with specific molecular targets:

- Target Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. Selective inhibition of MAGL has therapeutic implications for conditions like chronic pain and inflammation .

- Biochemical Pathways : The compound may influence various pathways including those related to oxidative stress and apoptosis. Research indicates that compounds with similar structures can modulate cellular signaling pathways that regulate cell survival and death .

In Vitro Studies

Recent studies have evaluated the potency of this compound against different biological targets:

- Antioxidant Activity : It has been suggested that this compound may exert antioxidant effects by modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress .

- Anti-inflammatory Effects : The compound's potential to inhibit pro-inflammatory cytokines has been highlighted in various assays, suggesting its role in reducing inflammation in cellular models.

Case Studies

A notable study demonstrated the efficacy of this compound in reducing pain responses in animal models, indicating its potential as an analgesic agent. The study reported a significant decrease in pain scores compared to controls, with an IC value of approximately 15 µM when tested against inflammatory mediators .

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that this compound is likely to exhibit favorable absorption and distribution characteristics. It is expected to be metabolized by liver enzymes and excreted primarily through renal pathways, which is typical for compounds with similar structures .

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity | IC (µM) |

|---|---|---|---|

| This compound | Azetidine derivative | Anti-inflammatory, Antioxidant | ~15 |

| 4-Methylthiazole derivatives | Thiazole derivative | Anti-cancer, Anti-inflammatory | ~10 |

| Piperidinyl analogs | Piperidine derivative | Analgesic, Neuroprotective | ~12 |

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid finds applications across various scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Agents : Studies have explored its efficacy in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases.

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex heterocyclic compounds.

- Reagent in Chemical Reactions : It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, enhancing the diversity of synthetic methodologies.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated significant inhibitory activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In another investigation reported in Pharmacology Research, researchers assessed the anti-inflammatory effects of this compound using animal models. The findings revealed that it effectively reduced inflammatory markers and improved clinical outcomes in models of arthritis, suggesting its therapeutic potential in treating inflammatory disorders.

Comparaison Avec Des Composés Similaires

Key Observations:

Lipophilicity : The 2-methoxybenzoyl group increases log P compared to the parent azetidine-3-carboxylic acid, enhancing membrane permeability but reducing aqueous solubility. Siponimod’s higher log P (~4.5) enables blood-brain barrier penetration, whereas the pyrazine derivative’s low log P (-0.02) favors solubility.

Steric and Electronic Effects: The 2-methoxy group’s electron-donating nature may stabilize interactions with aromatic residues in target proteins. In contrast, electron-withdrawing groups (e.g., cyano in ) could alter binding kinetics.

TPSA : The 2-methoxybenzoyl derivative’s TPSA (~70 Ų) suggests moderate permeability, balancing between siponimod’s CNS activity and the pyrazine derivative’s polar nature.

Méthodes De Préparation

Base-Induced Cyclization of Haloalkyl Precursors

- Starting from alkyl 2-(bromomethyl)acrylates, amination and bromination steps yield alkyl 3-bromoazetidine-3-carboxylates.

- Thermal isomerization converts aziridine intermediates into azetidine derivatives.

- This method allows for the introduction of a bromo-substituted carbon center at the 3-position, which is a useful handle for further functionalization through nucleophilic substitution with carbon, sulfur, oxygen, or nitrogen nucleophiles.

Hydrogenolysis of N-Benzyl Protected Intermediates

- N-benzyl azetidine-3-carboxylic acid derivatives can be prepared by catalytic hydrogenation of N-benzyl-3,3-bis(hydroxymethyl)azetidine in the presence of palladium on charcoal.

- The reaction is typically conducted at 50-55°C under hydrogen atmosphere for extended periods (up to 22 hours) to remove the benzyl protecting group, yielding azetidine-3-carboxylic acid with high purity and yield (~85%).

Table 1: Key Parameters for Hydrogenolysis Preparation of Azetidine-3-carboxylic Acid

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | 10% Palladium on charcoal | 1-2 g per reaction batch |

| Temperature | 50-55 °C | Controlled to avoid decomposition |

| Hydrogen Pressure | Atmospheric to slight positive | Ensures complete hydrogenolysis |

| Reaction Time | 20-24 hours | Monitored for completion |

| Solvent | Acetic acid / Isopropyl alcohol | Facilitates solubility and purification |

Introduction of the 2-Methoxybenzoyl Group

The 2-methoxybenzoyl substituent is introduced at the nitrogen of the azetidine ring typically via acylation reactions using 2-methoxybenzoyl chloride or anhydride derivatives under controlled conditions.

- The acylation is performed on the azetidine-3-carboxylic acid or its protected forms to avoid side reactions at the carboxylic acid group.

- Reaction conditions are optimized to maintain the integrity of the azetidine ring and avoid ring opening or polymerization.

- Common bases such as triethylamine or pyridine are used to scavenge the released acid during acylation.

- Solvents like dichloromethane or THF are preferred for their inertness and ability to dissolve both reactants.

Representative Synthetic Route Summary

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Alkyl 2-(bromomethyl)acrylate + amine | Amination and bromination | DMSO solvent, moderate heating | 70-80 |

| 2 | 3-Bromoazetidine-3-carboxylate | Base-induced cyclization | Potassium hydroxide, THF, reflux | 75-85 |

| 3 | N-Benzyl protected azetidine-3-carboxylic acid | Hydrogenolysis (Pd/C catalyst) | H2 gas, acetic acid, 50-55°C, 22 hours | 85 |

| 4 | Azetidine-3-carboxylic acid + 2-methoxybenzoyl chloride | Acylation | DCM or THF, base (Et3N), 0-25°C | 80-90 |

Detailed Research Findings and Notes

- The catalytic hydrogenation step is critical for obtaining high purity azetidine-3-carboxylic acid, which is the key intermediate for subsequent acylation.

- The choice of zinc oxide or zinc acetate catalysts in related azetidine syntheses influences reaction viscosity and yield, suggesting potential catalyst optimization for scale-up.

- The acylation with 2-methoxybenzoyl chloride must be carefully controlled to prevent hydrolysis or ring strain-induced side reactions.

- Alternative synthetic strategies have been explored to improve overall yield and reduce reaction times, including microwave-assisted synthesis and one-pot sequences, though these require further validation for this specific compound.

- The presence of the methoxy group on the benzoyl ring may influence reactivity and solubility, necessitating tailored solvent and temperature conditions during acylation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Base-Induced Cyclization | Amination → Bromination → Cyclization | Straightforward, scalable | Requires handling of halogenated intermediates |

| Hydrogenolysis of N-Benzyl Protected Azetidines | Hydrogenation → Deprotection | High purity product, well-established | Long reaction time, catalyst cost |

| Direct Acylation | Azetidine-3-carboxylic acid + 2-methoxybenzoyl chloride | Specific N-substitution | Sensitive to moisture and temperature |

Q & A

Q. How can off-target interactions be minimized in structurally related analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.